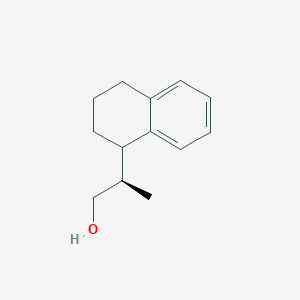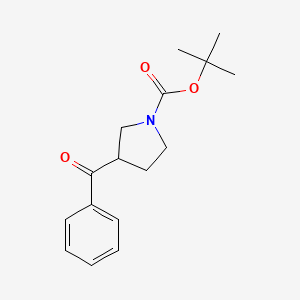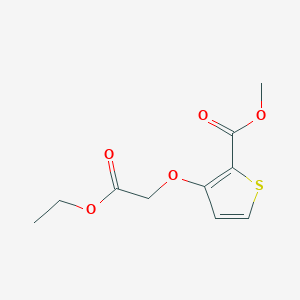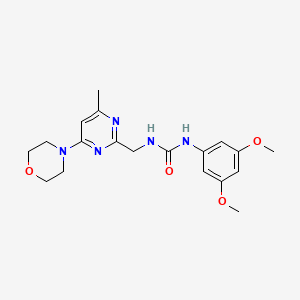
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol, also known as THN-α, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been shown to have anxiolytic and antidepressant effects, as well as the ability to enhance cognitive function. In pharmacology, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been studied for its potential as a drug delivery vehicle, as well as its ability to modulate the activity of certain enzymes. In toxicology, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been used as a model compound to study the metabolism and toxicity of naphthalene derivatives.
Mécanisme D'action
The exact mechanism of action of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα is not fully understood, but it is believed to act as a modulator of certain neurotransmitters in the brain. (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitters and enzymes, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been shown to have antioxidant properties and may protect against oxidative stress. (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has also been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
Orientations Futures
There are several future directions for research on (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα. One area of interest is its potential as a therapeutic agent for the treatment of neurological and psychiatric disorders. Additionally, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα may have applications in drug delivery and as a tool for studying the metabolism and toxicity of naphthalene derivatives. Further research is needed to fully understand the mechanism of action of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα and its potential applications in various fields of science.
Méthodes De Synthèse
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-olα can be synthesized from commercially available starting materials using a multi-step synthetic route. The synthesis involves the reduction of naphthalene to tetrahydronaphthalene, followed by the addition of a propanol group to the tetrahydronaphthalene ring. This reaction is typically carried out using a metal catalyst such as palladium on carbon.
Propriétés
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7,10,12,14H,4,6,8-9H2,1H3/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDICDLNVDCNAA-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727975.png)
![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2727977.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2727982.png)



![1-(4-chlorophenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2727988.png)
![1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2727989.png)

